molecular formula C12H22O4 B8714889 Monooctyl succinate

Monooctyl succinate

Cat. No. B8714889
M. Wt: 230.30 g/mol
InChI Key: CKNYEUXAXWTAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786134B2

Procedure details

A mixture containing 4.1 g (31.5 mmol) of 1-octanol, 100 mg of tin(II) 2-ethylhexanoate and 3.0 g (30 mmol) of succinate anhydride was stirred under nitrogen at 140° C. for 2 hours. The mixture was cooled to room temperature and, the crude product was purified by column chromatography on silica gel (40% ethyl acetate in hexane) to provide 3.134 g of succinic acid mono-(1-octyl) ester (45.36%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
succinate anhydride
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12](CCCC)[C:13]([O-:15])=[O:14])[CH3:11].[Sn+2].C(C(CCCC)C([O-])=[O:25])C>>[CH2:1]([O:9][C:11](=[O:25])[CH2:10][CH2:12][C:13]([OH:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Sn+2].C(C)C(C(=O)[O-])CCCC
Name
succinate anhydride
Quantity
3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 140° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel (40% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)OC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.134 g
YIELD: PERCENTYIELD 45.36%
YIELD: CALCULATEDPERCENTYIELD 5513%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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